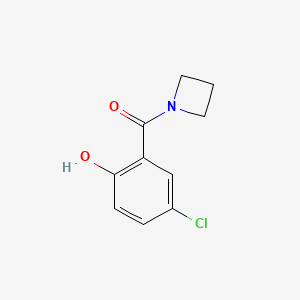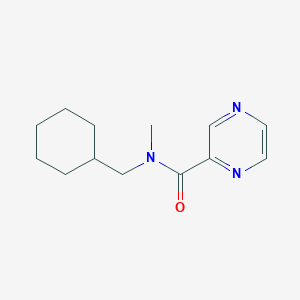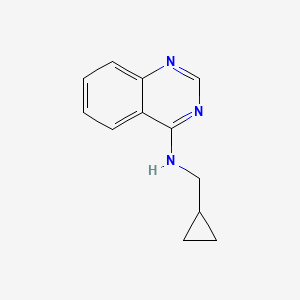
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone, also known as ACMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACMP is a member of the azetidinone class of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone is not fully understood. However, it is believed that Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone exerts its biological effects by modulating the activity of various enzymes and receptors. For example, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2, which is responsible for the biosynthesis of prostaglandins. Prostaglandins are known to play a key role in inflammation and pain. By inhibiting the activity of cyclooxygenase-2, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone may reduce inflammation and pain.
Biochemical and Physiological Effects
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities. In vivo studies have shown that Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has also been shown to exhibit anti-tumor activity in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. Further research is needed to fully understand the mechanism of action of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone and its potential applications in various fields.
Direcciones Futuras
There are several future directions for research on Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone. One area of research is the development of new synthetic methods for Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone. Another area of research is the elucidation of the mechanism of action of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone. Further studies are also needed to fully understand the biological effects of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone and its potential applications in various fields. Finally, the development of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone-based drugs for the treatment of various diseases is an area of active research.
Métodos De Síntesis
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone can be synthesized using a multi-step reaction process, which involves the reaction of 5-chloro-2-hydroxybenzaldehyde with L-proline to form a Schiff base. The Schiff base is then reduced with sodium borohydride to produce the corresponding alcohol. The alcohol is then reacted with 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol in the presence of sulfuric acid to form the azetidinone ring.
Aplicaciones Científicas De Investigación
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. In pharmacology, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been found to modulate the activity of various enzymes and receptors, including cyclooxygenase-2, carbonic anhydrase, and adenosine receptors. In biochemistry, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, which are known to play a key role in inflammation and pain.
Propiedades
IUPAC Name |
azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-7-2-3-9(13)8(6-7)10(14)12-4-1-5-12/h2-3,6,13H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIODQFKHTCDRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)


![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)




![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)


![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)